(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-acetyloxy-2-methylbut-2-enoate
Overview
Description
4E-Deacetylchromolaenide 4’-O-acetate is a sesquiterpenoid compound that can be isolated from the plant Eupatorium chinense L. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4E-Deacetylchromolaenide 4’-O-acetate can be synthesized through chemical synthesis. The synthetic route typically involves the esterification of 4E-Deacetylchromolaenide with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4E-Deacetylchromolaenide 4’-O-acetate involves the extraction of the compound from Eupatorium chinense L. followed by purification processes such as column chromatography and recrystallization . The compound is then subjected to quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4E-Deacetylchromolaenide 4’-O-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of 4E-Deacetylchromolaenide 4’-O-acetate .
Scientific Research Applications
4E-Deacetylchromolaenide 4’-O-acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model compound for studying sesquiterpenoid synthesis and reactivity.
Biology: It is studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer.
Industry: The compound is used in the development of pharmaceuticals and other bioactive compounds
Mechanism of Action
The mechanism of action of 4E-Deacetylchromolaenide 4’-O-acetate involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation . For example, it may inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation .
Comparison with Similar Compounds
4E-Deacetylchromolaenide 4’-O-acetate can be compared with other sesquiterpenoid compounds such as:
4E-Deacetylchromolaenide: The parent compound without the acetate group.
Chromolaenide: Another sesquiterpenoid with similar biological activities.
Deacetylchromolaenide: A related compound with a different functional group.
The uniqueness of 4E-Deacetylchromolaenide 4’-O-acetate lies in its specific acetate group, which may enhance its biological activity and stability compared to its analogs .
Properties
IUPAC Name |
(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-acetyloxy-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULROFCOEMAPJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCOC(=O)C)C)C(=C)C(=O)O2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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